Hexabromostearic Acid
Overview
Description
Hexabromostearic Acid is a brominated fatty acid derivative with the molecular formula C18H30Br6O2. This compound is known for its high bromine content and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexabromostearic Acid typically involves the bromination of octadecanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound under controlled conditions to ensure selective bromination at the desired positions on the carbon chain .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and reactors designed to handle large volumes of reactants and products. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Hexabromostearic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce less brominated fatty acids .
Scientific Research Applications
Hexabromostearic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, including its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Mechanism of Action
The mechanism of action of Hexabromostearic Acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the particular target molecules .
Comparison with Similar Compounds
Similar Compounds
Hexabromostearic Acid methyl ester: A methyl ester derivative with similar bromination patterns.
This compound ethyl ester: An ethyl ester derivative with similar properties.
Uniqueness
This compound is unique due to its high degree of bromination, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high bromine content, such as flame retardants and specialized reagents .
Properties
IUPAC Name |
9,10,12,13,15,16-hexabromooctadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30Br6O2/c1-2-12(19)14(21)10-16(23)17(24)11-15(22)13(20)8-6-4-3-5-7-9-18(25)26/h12-17H,2-11H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVWIZLTAYDHDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(CC(C(CC(C(CCCCCCCC(=O)O)Br)Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30Br6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30961892 | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
757.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4167-08-2 | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4167-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC26990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10,12,13,15,16-Hexabromooctadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30961892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,10,12,13,15,16-hexabromooctadecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the early applications of hexabromostearic acid in medical imaging?
A1: Research in the early 20th century explored the use of halogenated fats, including this compound, for hepatosplenography, a technique to visualize the liver and spleen. A colloidal solution of this compound was successfully used in rats for this purpose. [] This application leveraged the radio-opaque properties of the compound for imaging.
Q2: How does the physical form of this compound affect its absorption in the body?
A2: Studies in rats showed that the absorption of this compound varied depending on its formulation. While intravenous administration of a colloidal solution was effective for hepatosplenography, intragastric administration required repeated injections for visualization. [] This suggests that the physical form and route of administration significantly influence the absorption and distribution of this compound.
Q3: Can you describe the melting point behavior of this compound when mixed with tetrabromostearic acid?
A3: Research indicates that mixtures of solid tetra- and hexabromides, derived from linoleic and linolenic acids respectively, exhibit specific melting point behaviors. [] This information is relevant for characterizing and identifying these compounds in mixtures based on their melting point properties.
Q4: How was this compound used to confirm the identity of fatty acids in animal fat?
A4: this compound played a crucial role in identifying specific fatty acids present in animal fats. Researchers isolated and prepared this compound (melting point 181-182 °C) from tiger and puma fat. [] This derivative, with its distinct melting point, served as a confirmation tool for the presence of specific unsaturated fatty acids in these animal fats.
Q5: What insights did the study on linolenic acid and its isomers provide about this compound?
A5: Research on linolenic acid isomers provided significant insights into the nature of this compound. It was determined that the so-called α- and β-linolenic acids were actually identical, challenging previous assumptions about their isomerism. [] This finding implied that the observed variations in this compound derivatives might not arise from different linolenic acid isomers. The research highlighted the complexity in understanding the structural variations and isomerism within this class of compounds.
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